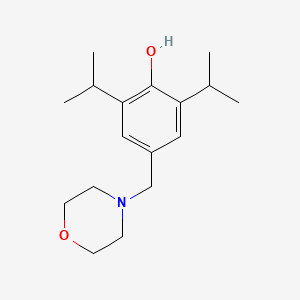

![molecular formula C17H17NO B5570901 3-环戊亚甲基-1,2,3,4-四氢-9H-环戊并[b]喹啉-9-酮](/img/structure/B5570901.png)

3-环戊亚甲基-1,2,3,4-四氢-9H-环戊并[b]喹啉-9-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

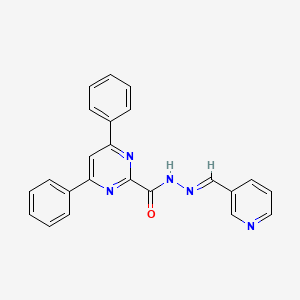

Cyclopenta[b]quinoline derivatives are notable for their presence in compounds with significant biological activities. The synthesis and analysis of such compounds have been a subject of interest due to their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of cyclopenta[b]quinoline derivatives involves multiple steps, including the reduction of tricyclic ketones and subsequent reactions to afford racemic alcohols or alcohols with specific optical activity. For instance, the synthesis of dihydroxylated metabolites of 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline monohydrochloride monohydrate involves reduction with sodium borohydride (NaBH4) to yield racemic alcohols, which can be further processed to obtain optically active compounds through resolution techniques (Komatsu et al., 1996).

Molecular Structure Analysis

The molecular structure of these compounds can be elucidated through various analytical techniques, including X-ray crystallography. For example, the absolute configuration of certain cyclopenta[b]quinoline derivatives has been determined to aid in understanding their biological interactions and activities (Komatsu et al., 1996).

Chemical Reactions and Properties

Cyclopenta[b]quinoline derivatives undergo various chemical reactions that modify their structure and properties. These reactions include cycloaddition, cyclocondensation, and reactions with isocyanides for the synthesis of novel derivatives. The choice of reactants and conditions, such as the use of ammonium acetate for catalysis, significantly influences the efficiency and outcome of these reactions (Lei et al., 2011).

Physical Properties Analysis

The physical properties of cyclopenta[b]quinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties can be tailored by modifying the molecular structure, as demonstrated in the synthesis and characterization of specific copper(I) complexes derived from cyclopenta[b]quinoline ligands (Amirnasr et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the utility of cyclopenta[b]quinoline derivatives in chemical syntheses and biological applications. For example, their reactivity in cycloaddition reactions has been exploited for the synthesis of complex polycyclic structures with potential bioactive properties (Motaghi et al., 2019).

科学研究应用

合成和结构分析

为了理解3-环戊亚甲基-1,2,3,4-四氢-9H-环戊并[b]喹啉-9-酮相关化合物的潜在应用,人们探索了它们的化学结构和合成。例如,为了确定相关化合物的化学结构,人们研究了其二羟基化和单羟基化代谢物的合成,目的是确定其在治疗痴呆症中的潜力,方法包括还原和旋光分离(Komatsu 等人,1996 年;Komatsu 等人,1995 年)。这些过程对于识别活性成分并了解它们在分子水平上的作用至关重要。

新型合成路线和衍生物

人们已经开发出创新的方法来合成环戊并[b]喹啉衍生物,突显了它们在药物研究中的多功能性和潜力。例如,已经使用特定方酸衍生物的热环扩张来制备取代的环戊并[b]喹啉-1-酮,展示了获得这些化合物的新方法(Zehr 等人,2008 年)。此外,已经通过 X 射线分析确定了相关代谢物的绝对构型,提供了对其立体化学性质和相互作用的见解(Komatsu 等人,1996 年)。

生物活性及潜在治疗应用

与3-环戊亚甲基-1,2,3,4-四氢-9H-环戊并[b]喹啉-9-酮结构相似的化合物显示出多种生物活性,表明它们在治疗应用中的潜力。研究重点关注它们的神经营养活性、抗炎特性以及作为抗癌剂的潜力。例如,人们已经评估了衍生物的抗炎活性以及抑制疾病通路中涉及的特定受体或酶的潜力(Kumar 等人,2014 年;Wen 等人,2015 年;Czarnecka 等人,2019 年)。这些研究为进一步研究环戊并喹啉衍生物的治疗潜力奠定了基础。

作用机制

属性

IUPAC Name |

3-cyclopentylidene-2,4-dihydro-1H-cyclopenta[b]quinolin-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c19-17-13-7-3-4-8-15(13)18-16-12(9-10-14(16)17)11-5-1-2-6-11/h3-4,7-8H,1-2,5-6,9-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJMHTYAQKKYTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C2CCC3=C2NC4=CC=CC=C4C3=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopentylidene-2,4-dihydro-1H-cyclopenta[b]quinolin-9-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(acetylamino)-N-[4-(aminocarbonyl)phenyl]benzamide](/img/structure/B5570822.png)

![4-{[(3-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5570838.png)

![8-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5570852.png)

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5570867.png)

![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5570871.png)

![2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[(3-propyl-5-isoxazolyl)methyl]acetamide](/img/structure/B5570888.png)

![3-{[methyl(phenyl)amino]methyl}-5-phenyl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5570928.png)